N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide, also known as PF-06463922, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various types of cancer. This compound belongs to the class of drugs called cyclin-dependent kinase (CDK) inhibitors, which are known to play a crucial role in cell cycle regulation.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide exerts its antitumor effects by inhibiting CDK4 and CDK6, which are involved in the phosphorylation of the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of E2F transcription factors, which promote cell cycle progression and proliferation. By inhibiting CDK4 and CDK6, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide can prevent the phosphorylation of Rb, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has been shown to have potent antitumor activity in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. In addition, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has been shown to have a favorable safety profile in preclinical and clinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has demonstrated potent antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
However, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide also has some limitations for use in lab experiments. It is a highly potent inhibitor of CDK4 and CDK6, which can make it difficult to determine the specific effects of the compound on other cellular processes. In addition, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
For the development of N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide include combination therapy, biomarker identification, and further preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide involves several steps, including the reaction of 1-cyanocyclobutane carboxylic acid with 2,2-difluoroethanol in the presence of a base to form an intermediate ester. This ester is then treated with propanoyl chloride in the presence of a catalyst to yield the final product, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide. The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for use in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit CDK4 and CDK6, which are essential for cell cycle progression and proliferation. By inhibiting these enzymes, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide can prevent the growth and division of cancer cells, leading to tumor regression. In preclinical studies, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has demonstrated potent antitumor activity against various types of cancer, including breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c11-8(12)6-16-5-2-9(15)14-10(7-13)3-1-4-10/h8H,1-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKBBOVJCVACCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCOCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.